

GC-MS Fragmentation Guide: 1-Bromo-2-ethoxy-3-methoxybenzene[1][2]

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Compound of Interest

Compound Name: 1-Bromo-2-ethoxy-3-methoxybenzene

CAS No.: 1269479-63-1

Cat. No.: B6324908

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Executive Summary

- Compound: 1-Bromo-2-ethoxy-3-methoxybenzene[1][2][3][4][5]
- CAS: 1269479-63-1[1][2][4][5]
- Molecular Formula:
[1][2][6]
- Molecular Weight: 230.0 / 232.0 (due to isotopes)[1][2]
- Key Identifier: The simultaneous presence of a bromine isotope pattern (1:1 doublet) and a loss of ethene (28 Da), which distinguishes it from its dimethoxy analogs.[2]

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized GC-MS workflow. This protocol minimizes thermal degradation of the labile ethoxy group prior to ionization.[2]

Sample Preparation[1][2][7]

- Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol (MeOH). DCM is preferred to avoid solvent-analyte adducts in some ion traps.[1][2]
- Concentration: Final concentration should be approx. 10–50 ppm.
- Vial: Use amber glass to prevent photolytic debromination.[2]

GC-MS Parameters

Parameter	Setting	Rationale
Inlet Temp	250°C	Sufficient for volatilization without ether pyrolysis.[1][2]
Injection	Split (10:1)	Prevents column saturation and spectral skewing.[2]
Column	5% Phenyl-Methyl Polysiloxane (e.g., HP-5ms)	Standard non-polar phase for aromatic ethers.[1][2]
Oven Program	60°C (1 min) 20°C/min 280°C (3 min)	Rapid ramp preserves peak shape for semi-volatiles.[1][2]
Ion Source	EI (Electron Ionization) at 70 eV	Standardizes fragmentation for library comparison.[1][2]
Source Temp	230°C	Prevents condensation of high-boiling residues.[1][2]
Scan Range	m/z 40–350	Captures molecular ion and iodine/bromine clusters.[1][2]

Fragmentation Analysis & Pathways

The mass spectrum of **1-Bromo-2-ethoxy-3-methoxybenzene** is dominated by three mechanistic pillars: Bromine Isotope Patterns, Ether Cleavages, and Ortho-Effects.[\[1\]\[2\]](#)

A. The Molecular Ion ()[\[1\]\[2\]](#)

- Observation: A distinct doublet at m/z 230 and m/z 232 with nearly equal intensity (1:1 ratio).
[\[1\]\[2\]](#)
- Cause: Natural abundance of

(50.7%) and

(49.3%).[\[1\]\[2\]](#)
- Diagnostic Value: Confirms the presence of exactly one bromine atom.[\[2\]](#)

B. Primary Fragmentation: The "Ethoxy" Signature

Unlike methoxy groups, which typically lose a methyl radical (15 Da), the 2-ethoxy group undergoes a specific rearrangement.[\[2\]](#)

- Pathway: McLafferty-type Rearrangement or Four-Center Elimination.[\[1\]\[2\]](#)
- Mechanism: The ethoxy group transfers a

-hydrogen to the ring oxygen or ortho-position, expelling a neutral ethene (

) molecule.[\[1\]\[2\]](#)
- Result: A transition from the ether to a phenol-like radical cation.[\[1\]\[2\]](#)
- Mass Shift:

[\[1\]\[2\]](#)
- Peaks: m/z 202 / 204.

C. Secondary Fragmentation: Methyl Loss

The 3-methoxy group is less prone to rearrangement and typically loses a methyl radical (

).[1][2]

- Mass Shift:
.
- Peaks:m/z 215 / 217.
- Note: This is usually less intense than the ethene loss due to the stability of the neutral ethene leaving group.[2]

D. Terminal Fragmentation: Halogen Loss

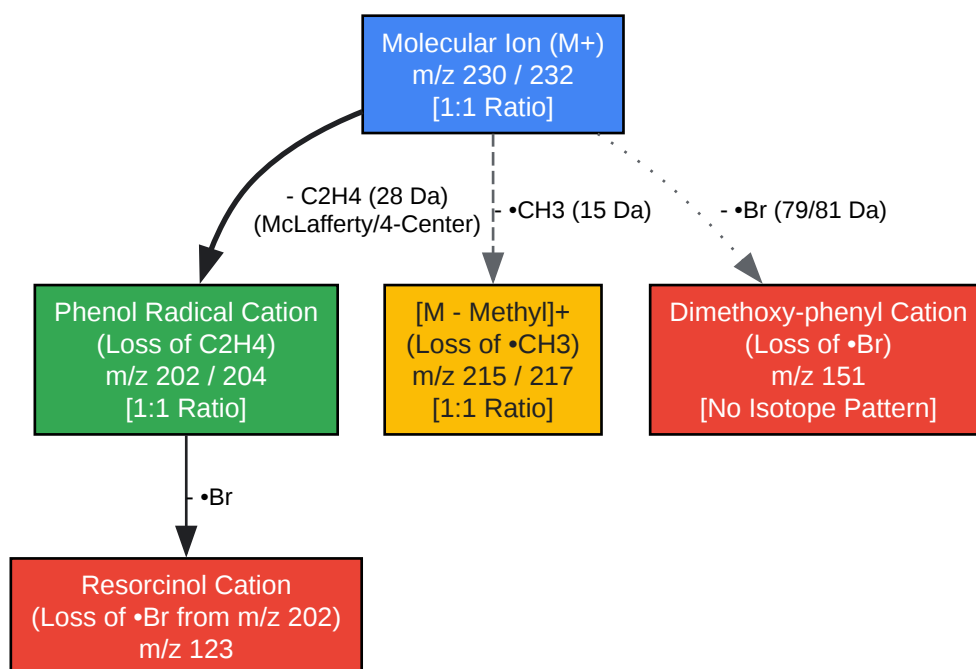
Eventually, the C-Br bond cleaves, expelling the bromine radical (

).[2]

- Precursor: Can occur from the molecular ion or the fragment ions.[2]
- Result: Formation of a phenyl cation (often stabilized as a tropylium-like ion if alkyl groups are present).[1][2]
- Peaks:m/z 151 (from
) or m/z 123 (from
).
- Note: The 1:1 isotope pattern disappears in these peaks, confirming the loss of bromine.[2]

Visualization of Signaling Pathways (DOT Diagram)

The following diagram illustrates the competing fragmentation pathways.



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Caption: Competing fragmentation pathways for **1-Bromo-2-ethoxy-3-methoxybenzene**. The solid arrow indicates the dominant rearrangement pathway.[1]

Comparison Guide: Differentiating Alternatives

In drug development, this compound is often compared to its dimethoxy analog or regioisomers.[1][2] Differentiating them relies on specific mass losses.[2]

Feature	Target: 1-Bromo-2-ethoxy-3-methoxybenzene	Alternative: 1-Bromo-2,3-dimethoxybenzene	Significance
Molecular Ion	230 / 232	216 / 218	Direct MW difference (14 Da).[1][2]
Base Peak Region	m/z 202 / 204 (Loss of 28)	m/z 201 / 203 (Loss of 15)	Critical Differentiator. The ethoxy group loses 28 Da (ethene), while the dimethoxy analog can only lose 15 Da (methyl).[1][2]
Ortho-Effect	Strong (Ethoxy group is flanked)	Moderate (Methoxy groups are stable)	The 2-ethoxy group is sterically crowded, promoting elimination.[1][2]
Low Mass Ions	m/z 123 (Phenolic cation)	m/z 109 (Veratrole cation)	Fingerprint region confirmation.[2]

Why This Matters

If your spectrum shows a molecular ion at 230/232 but lacks the loss of 28 (m/z 202), you likely have the 1-bromo-3-ethoxy-4-methoxy isomer or a contaminant.[1][2] The specific loss of ethene is highly characteristic of ethoxy ethers, particularly in the ortho position where hydrogen transfer is facilitated.[2]

References

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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] (Standard text for McLafferty rearrangement mechanisms in ethers).
- PubChem. Compound Summary: 1-Bromo-3-ethyl-2-methoxybenzene (Structural Homolog).[1][2][\[Link\]](#)[1][2]

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